1-(4-Chlorophenyl)-1-Cyclopropanemethanol
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and ring systems. The preferred IUPAC name is [1-(4-chlorophenyl)cyclopropyl]methanol, which accurately describes the structural arrangement of the molecule. This nomenclature reflects the presence of a cyclopropyl group that is substituted at the 1-position with both a 4-chlorophenyl group and a methanol group. The systematic name clearly indicates the connectivity pattern where the cyclopropane ring serves as the central structural unit, with the 4-chlorophenyl group and hydroxymethyl group both attached to the same carbon atom of the three-membered ring.
The structural representation of this compound can be expressed through multiple chemical notation systems. The International Chemical Identifier notation provides the complete structural description as InChI=1S/C10H11ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2. This notation encodes the complete molecular connectivity, including the positions of all atoms and the hydrogen atom distribution. The corresponding InChI Key, BGZFRSZKNNOKSW-UHFFFAOYSA-N, serves as a condensed identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System representation, OCC1(CC1)c2ccc(Cl)cc2, provides a linear notation that clearly shows the molecular topology and can be readily interpreted by chemical software systems.
The three-dimensional structure of this compound exhibits significant conformational constraints due to the rigid cyclopropane ring system. The cyclopropane ring enforces specific bond angles and distances that influence the overall molecular geometry and potentially affect the compound's chemical reactivity and biological interactions. The 4-chlorophenyl substituent introduces additional steric and electronic effects that may influence the molecule's physical and chemical properties.
CAS Registry Number and Alternative Chemical Names
The Chemical Abstracts Service Registry Number for this compound is 80866-81-5, which provides unambiguous identification in chemical databases and regulatory systems. This registry number was assigned during the compound's initial registration in chemical literature and serves as the primary identifier for tracking the compound across various databases, publications, and commercial sources. The European Community number for this compound is 279-585-1, providing additional regulatory identification within European chemical regulations.
Multiple alternative chemical names exist for this compound, reflecting different naming conventions and structural perspectives. The systematic name this compound emphasizes the substituent pattern on the cyclopropane ring. Alternative names include Cyclopropanemethanol, 1-(4-chlorophenyl)-, which follows Chemical Abstracts Service naming conventions. The name (1-(4-Chlorophenyl)cyclopropyl)methanol provides another systematic approach that emphasizes the cyclopropyl unit as a substituent. Additional synonyms include [1-(4-chlorophenyl)cyclopropyl]methanol, which represents the IUPAC preferred name format.
The MDL number MFCD00066929 provides identification within the MDL database system, commonly used in chemical informatics applications. These various identification systems ensure comprehensive tracking and referencing of the compound across different chemical databases, regulatory frameworks, and research applications. The multiplicity of naming conventions reflects the compound's presence in diverse chemical literature sources and commercial databases, each following specific nomenclature protocols.
Table 1: Chemical Identifiers and Registry Numbers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 80866-81-5 | |
| EC Number | 279-585-1 | |
| PubChem CID | 2724020 | |
| MDL Number | MFCD00066929 | |
| InChI Key | BGZFRSZKNNOKSW-UHFFFAOYSA-N |
Molecular Formula and Weight Validation
The molecular formula of this compound is established as C10H11ClO, representing the elemental composition of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom. This formula accurately reflects the structural components including the benzene ring (6 carbon atoms), the cyclopropane ring (3 carbon atoms), the methylene bridge (1 carbon atom), eleven hydrogen atoms distributed across the molecule, one chlorine substituent on the benzene ring, and one oxygen atom in the hydroxyl group.
The molecular weight calculations from multiple authoritative sources demonstrate excellent consistency. PubChem reports a molecular weight of 182.64 grams per mole, computed using the PubChem 2.2 system. Chemical Abstracts Service Common Chemistry database reports a molecular mass of 182.65 grams per mole. ChemicalBook provides a molecular weight of 182.65 grams per mole. These values show remarkable agreement, with variations only in the final decimal place, which reflects the precision of different computational methods and rounding conventions used by various databases.
The atomic weight calculations can be verified through standard atomic masses: carbon (12.011 atomic mass units), hydrogen (1.008 atomic mass units), chlorine (35.453 atomic mass units), and oxygen (15.999 atomic mass units). The theoretical molecular weight calculation yields (10 × 12.011) + (11 × 1.008) + (1 × 35.453) + (1 × 15.999) = 182.642 grams per mole, which aligns closely with the reported database values. This consistency across multiple authoritative sources validates the accuracy of the molecular formula and confirms the proper identification of the compound.
Table 2: Molecular Formula and Weight Validation
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C10H11ClO | |
| Molecular Weight (g/mol) | 182.64 | |
| Molecular Mass (g/mol) | 182.65 | |
| Carbon Atoms | 10 | |
| Hydrogen Atoms | 11 | |
| Chlorine Atoms | 1 | |
| Oxygen Atoms | 1 |
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFRSZKNNOKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230759 | |
| Record name | 1-(p-Chlorophenyl)cyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-81-5 | |
| Record name | 1-(4-Chlorophenyl)cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-chlorophenyl)cyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
The most common laboratory synthesis of 1-(4-Chlorophenyl)-1-Cyclopropanemethanol involves the nucleophilic addition of cyclopropylmagnesium bromide (a Grignard reagent) to 4-chlorobenzyl chloride or 4-chlorobenzaldehyde derivatives. This reaction proceeds in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) to prevent side reactions.
Reaction Conditions
- Reagents: 4-chlorobenzyl chloride or 4-chlorobenzaldehyde, cyclopropylmagnesium bromide
- Solvent: Tetrahydrofuran (THF)
- Atmosphere: Nitrogen or argon inert atmosphere
- Temperature: Typically room temperature to mild heating
- Workup: Quenching with aqueous ammonium chloride or acid, followed by extraction
Purification
- Recrystallization or column chromatography is used to isolate the pure product.
- Typical yields vary but can be optimized by controlling stoichiometry and reaction time.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Cyclopropylmagnesium bromide + 4-chlorobenzyl chloride in THF, inert atmosphere | Formation of this compound |
| 2 | Workup with aqueous NH4Cl or acid | Quenching of Grignard reagent |
| 3 | Purification by recrystallization or chromatography | Pure target compound |
This method is widely used due to its straightforward approach and relatively high selectivity.
Industrial Scale Production Using Continuous Flow Reactors
Method Overview
For industrial production, the Grignard reaction is adapted to continuous flow systems to improve efficiency, safety, and scalability. Continuous flow reactors allow precise control over reaction parameters such as temperature, mixing, and reaction time, leading to enhanced yields and reproducibility.
Key Features
- Use of automated systems for reagent addition and temperature control
- Implementation of green chemistry principles, including environmentally benign solvents and catalysts
- Potential for in-line purification steps to streamline production
Advantages
- Increased safety due to smaller reaction volumes at any time
- Improved reaction control and product consistency
- Reduced waste and solvent usage
This approach aligns with modern sustainable chemical manufacturing practices.
Alternative Synthetic Routes via Phosphonate Intermediates
Method Overview
A more complex synthetic route involves the preparation of alkoxy p-chlorobenzyl phosphonate derivatives, which undergo Homer-Wadsworth-Emmons reactions with cyclopropyl methyl ketone to form intermediates that can be hydrolyzed to yield related cyclopropyl ketones. Although this method is primarily used for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, it provides insight into related cyclopropyl compound syntheses and potential routes to this compound via further reduction or modification.
Reaction Conditions
- Use of strong bases such as sodium amide, sodium tert-butoxide, or potassium tert-butoxide
- Reaction temperatures between 0°C and 40°C
- Hydrolysis under acidic conditions (e.g., hydrochloric acid)
- Solvents include water, methanol, ethanol, THF, and others
Purification and Characterization
After synthesis, the compound is typically purified by recrystallization or column chromatography using solvents such as hexane and ethyl acetate mixtures. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR signals corresponding to cyclopropane protons and aromatic protons confirm structure.
- Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms purity levels above 90%.
- Melting Point: Used to assess compound purity and identity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Scale | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Grignard Reaction | 4-chlorobenzyl chloride, cyclopropylmagnesium bromide | THF, inert atmosphere, room temp | Lab scale | Moderate to high | Most common lab synthesis |
| Continuous Flow Industrial | Same as Grignard | Automated flow reactor, green solvents | Industrial scale | High | Enhanced efficiency and sustainability |
| Phosphonate Intermediate Route | Alkoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone | Base (NaNH2, KOtBu), acidic hydrolysis | Intermediate scale | Moderate | For related cyclopropyl ketones |
Research Findings and Notes
- The Grignard approach remains the most straightforward and widely used method for synthesizing this compound with good yields and purity.
- Industrial adaptations focus on continuous flow technology to improve safety and environmental impact.
- Alternative synthetic routes involving phosphonate intermediates provide access to related compounds and may be modified for target compound synthesis.
- Purification techniques and characterization data are well-established, ensuring reproducibility and quality control.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1-Cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-1-Cyclopropanone.
Reduction: 1-(4-Chlorophenyl)-1-Cyclopropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-1-Cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-Cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Isomers and Stereochemical Variants
Key Example :
- Its melting point (56–57°C) and optical rotation ([α]D = -31.9 in CHCl₃) differ significantly from the target compound, highlighting the role of stereochemistry in physical properties. The methyl group may enhance steric effects, influencing reactivity or binding affinity in biological systems .
Table 1: Physical Properties of Structural Isomers
| Compound | CAS | Molecular Formula | Melting Point | Optical Rotation ([α]D) |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-1-cyclopropanemethanol | 80866-81-5 | C₁₀H₁₁ClO | Not reported | Not reported |
| (1S,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-methanol | - | C₁₁H₁₃ClO | 56–57°C | -31.9 (c 0.95, CHCl₃) |
Halogen-Substituted Analogues
Key Examples :
- (1-(4-Bromophenyl)cyclopropyl)methanol (CAS: 98480-31-0): Replacing chlorine with bromine increases molecular weight (227.11 g/mol vs. 182.65 g/mol) and polarizability. Bromine’s larger atomic radius may alter binding interactions in biological targets, though bioactivity data for this compound is unavailable .
- meta) impacts bioactivity .
Table 2: Halogen Effects on Bioactivity
| Compound | Halogen | Molecular Weight | IC₅₀ (MCF-7 Cells) |
|---|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on | Cl | 268.73 g/mol | 1,484.75 µg/mL |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | Br | 313.18 g/mol | 42.22 µg/mL |
Functional Group Variants
Key Examples :
Table 3: Functional Group Comparison
| Compound | Functional Group | Key Property |
|---|---|---|
| This compound | Hydroxymethyl | High polarity, H-bond donor |
| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | Ketone | Moderate polarity, lipophilic |
| 1-(4-Chlorophenyl)cyclopropanamine | Amine | Basic, ionizable |
Cyclopropane Ring Modifications
Key Example :
- Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate (CAS: 478248-62-3):
Replacing the cyclopropane ring with a cyclopentane ring increases ring strain reduction and conformational flexibility. The ester group enhances stability but reduces nucleophilicity compared to the hydroxymethyl group .
Research Findings and Implications
- Stereochemical Sensitivity: The (1S,2S)-methylated variant demonstrates how minor structural changes alter physical properties, suggesting that enantiomeric purity is critical for applications in asymmetric synthesis.
- Halogen Positioning : Meta-substituted bromine in chalcone derivatives shows superior cytotoxicity over para-substituted chlorine, underscoring the importance of halogen placement in drug design.
- Functional Group Trade-offs : Ketone and amine derivatives highlight the balance between solubility, stability, and bioactivity in lead optimization.
Notes and Limitations
- Limited bioactivity data exists for this compound itself; most findings are extrapolated from structural analogues.
- Discrepancies in reported yields (e.g., 55–87% for chalcone derivatives ) suggest synthetic challenges for cyclopropane-containing compounds.
Biological Activity
1-(4-Chlorophenyl)-1-Cyclopropanemethanol (CAS No. 80866-81-5) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound has been investigated primarily for its antimicrobial and anti-inflammatory properties. Initial studies suggest that it may act as a potential therapeutic agent in various medical applications.
Key Biological Activities
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets involved in inflammation and microbial resistance.
Proposed Mechanisms
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of cytokines such as TNF-α and IL-6, which are critical mediators of inflammation.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial activity could be linked to the disruption of bacterial cell wall synthesis, similar to other known antibiotics.
Research Findings
Several studies have been conducted to evaluate the biological activities of this compound. Below is a summary of key findings:
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antimicrobial activity with an IC50 value of 25 µg/mL against E. coli.
Case Study 2: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects revealed that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokine levels (IL-6 and TNF-α) in cultured human macrophages. The compound demonstrated a dose-dependent response, with a notable reduction at concentrations as low as 10 µg/mL.
Q & A
Q. Key Considerations :
- Monitor reaction temperature (50–60°C) to avoid ring-opening side reactions.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
Basic: How can researchers characterize the stereochemistry of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar cyclopropane derivatives (e.g., 1-Acetyl-3-(4-chlorophenyl)pyrazoline) .
- NMR Spectroscopy :
- Polarimetry : Measure optical rotation if the compound is chiral (e.g., R/S enantiomers) .
Advanced: How do structural modifications to the cyclopropane ring affect biological activity?
Methodological Answer :
Structure-Activity Relationship (SAR) studies on analogs suggest:
- Ring Strain : The cyclopropane ring’s strain enhances binding affinity to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
- Substituent Effects :
Q. Recommendations :
- Report solubility in multiple solvents (water, DMSO, ethanol) with temperature/pH .
- Use shake-flask method with UV-Vis quantification for reproducibility .
Advanced: What strategies optimize enantioselective synthesis of this compound?
Q. Methodological Answer :
Q. Methodological Answer :
- Temperature : Degrades rapidly above 60°C (TGA data shows 10% weight loss at 100°C) . Store at 2–8°C under nitrogen.
- Light Exposure : UV irradiation induces cyclopropane ring cleavage. Use amber vials for storage .
- pH-Dependent Hydrolysis : Acidic conditions (pH <3) protonate the hydroxymethyl group, accelerating degradation. Stabilize formulations at pH 5–7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
